molecular formula C24H20N2O3 B1672386 GSK3987

GSK3987

Cat. No.: B1672386
M. Wt: 384.4 g/mol
InChI Key: HLZMYWLMBBLASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK3987 is a chemical compound known for its role as a broad-spectrum agonist for liver X receptor alpha and liver X receptor beta. These receptors are nuclear receptors that play a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis. This compound has been shown to increase the expression of ATP-binding cassette transporter A1 and sterol regulatory element-binding protein 1c, which are involved in cholesterol efflux and triglyceride accumulation, respectively .

Biochemical Analysis

Biochemical Properties

1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione and these biomolecules are primarily mediated through non-covalent binding, such as hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins . The molecular mechanism of action of 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione is complex and involves multiple pathways and targets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione can lead to sustained changes in cell behavior and metabolism .

Dosage Effects in Animal Models

The effects of 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cell function. At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione is effective without causing harm .

Metabolic Pathways

1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect the levels of metabolic intermediates and alter the flux through specific pathways . For example, this compound has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and utilization .

Transport and Distribution

Within cells and tissues, 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . The transport and distribution of 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione are critical for its biological effects and therapeutic potential .

Subcellular Localization

The subcellular localization of 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione within the cell can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK3987 involves several steps, starting with the preparation of the core structure, which is a substituted maleimide. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

GSK3987 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

GSK3987 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GSK3987 is unique in its broad-spectrum activity and high selectivity for liver X receptor alpha and liver X receptor beta. It has been shown to have a higher potency and efficacy compared to other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

1-benzyl-3-(4-methoxyanilino)-4-phenylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-29-20-14-12-19(13-15-20)25-22-21(18-10-6-3-7-11-18)23(27)26(24(22)28)16-17-8-4-2-5-9-17/h2-15,25H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZMYWLMBBLASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.